D-Mannoheptulose-13C7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

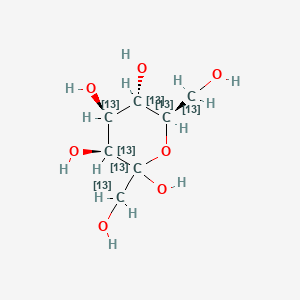

Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

(3S,4S,5S,6R)-2,6-bis(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

HAIWUXASLYEWLM-SACPJIFKSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Mannoheptulose-13C7 and its significance in metabolic research?

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannoheptulose, a naturally occurring seven-carbon sugar, is a potent inhibitor of hexokinase, the gateway enzyme of glycolysis. Its isotopically labeled form, D-Mannoheptulose-13C7, serves as a powerful tracer in metabolic research, enabling the precise tracking of its metabolic fate and its impact on central carbon metabolism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its significance in studying glycolysis, insulin (B600854) secretion, and cancer metabolism. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in metabolic research and drug development.

Introduction to D-Mannoheptulose and its 13C-Labeled Analog

D-Mannoheptulose is a ketoheptose naturally found in sources like avocados.[1] Its primary biochemical significance lies in its ability to competitively inhibit hexokinase, the enzyme that catalyzes the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1] This inhibitory action makes it a valuable tool for studying glucose metabolism and its dysregulation in various physiological and pathological states.

This compound is a stable isotope-labeled version of D-Mannoheptulose, where all seven carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This labeling does not alter the molecule's biological activity, allowing it to be used as a tracer in metabolic flux analysis (MFA).[2] By introducing this compound into a biological system, researchers can track its uptake, metabolism, and influence on interconnected metabolic pathways with high precision using techniques like mass spectrometry and NMR.[3]

Significance in Metabolic Research

The unique properties of D-Mannoheptulose make it a critical tool for:

-

Interrogating Glycolysis: As a direct inhibitor of the initial step of glycolysis, D-Mannoheptulose allows for the study of the consequences of glycolytic inhibition on cellular physiology, including energy production, biosynthesis, and cell survival.[1]

-

Investigating Insulin Secretion: By inhibiting glucose metabolism in pancreatic β-cells, D-Mannoheptulose blocks glucose-stimulated insulin secretion.[1][4] This makes it an invaluable tool for dissecting the molecular mechanisms that couple glucose metabolism to insulin release.

-

Cancer Metabolism Studies: Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and are therefore sensitive to glycolytic inhibitors. D-Mannoheptulose and its labeled counterpart are used to explore the metabolic vulnerabilities of cancer cells and to evaluate the efficacy of glycolysis-targeting therapies.[5]

-

Metabolic Flux Analysis: this compound serves as a tracer to quantify the flux through various metabolic pathways. While it inhibits glycolysis, its carbon backbone can potentially enter other pathways, providing insights into metabolic reprogramming.[3]

Mechanism of Action: Hexokinase Inhibition

D-Mannoheptulose acts as a competitive inhibitor of hexokinase with respect to glucose.[1] Its seven-carbon structure allows it to bind to the active site of the enzyme, but it cannot be efficiently phosphorylated. This binding prevents the phosphorylation of glucose, leading to a reduction in the intracellular concentration of glucose-6-phosphate and downstream glycolytic intermediates.[3]

Signaling Pathway of Hexokinase Inhibition

Caption: this compound competitively inhibits hexokinase, blocking the phosphorylation of glucose to glucose-6-phosphate and thereby inhibiting glycolysis.

Data Presentation

Quantitative Data on Hexokinase Inhibition

| Parameter | Enzyme/Cell Line | Value |

| IC₅₀ | Breast Cancer Cells (MCF-7) | 263.3 µg/mL[6] |

| IC₅₀ | Normal HMECs | 975.1 µg/mL[6] |

| IC₅₀ | AMJ13 Breast Cancer Cells | 124.7 µg/mL[5] |

| IC₅₀ | MCF-7 Breast Cancer Cells | 122.6 µg/mL[5] |

| IC₅₀ | Normal REF Cells | 486.9 µg/mL[5] |

Effects of D-Mannoheptulose on Pancreatic Hormone Secretion

Studies using perfused rat pancreas have demonstrated the impact of D-Mannoheptulose on the secretion of key metabolic hormones.

| Hormone | Condition | Effect of D-Mannoheptulose (1.7 mM) |

| Insulin | In the presence of D-glucose (3.3 mM) and succinic acid dimethyl ester (10.0 mM) | Inhibition[7] |

| Somatostatin | In the presence of D-glucose (3.3 mM) and succinic acid dimethyl ester (10.0 mM) | Inhibition (in most cases)[7] |

| Glucagon | In the presence of D-glucose (3.3 mM) and succinic acid dimethyl ester (10.0 mM) | Augmentation[7] |

Experimental Protocols

Protocol 1: Hexokinase Inhibition Assay

This protocol outlines a generalized procedure to determine the inhibitory effect of D-Mannoheptulose on hexokinase activity using a coupled enzyme assay.

Materials:

-

Hexokinase

-

D-Mannoheptulose

-

D-Glucose

-

ATP

-

MgCl₂

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., Tris-HCl)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of D-Mannoheptulose, D-Glucose, hexokinase, and a reaction mixture containing ATP, MgCl₂, NADP⁺, and G6PDH in assay buffer.

-

In a 96-well plate, add a fixed volume of the hexokinase solution to each well.

-

Add varying concentrations of D-Mannoheptulose to the test wells and assay buffer to the control wells.

-

Add varying concentrations of D-Glucose to the wells.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the absorbance at 340 nm at regular intervals to monitor the production of NADPH.

-

Calculate the initial reaction velocity (V₀) for each condition.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[1]

Workflow for Hexokinase Inhibition Assay

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of D-mannoheptulose and its hexaacetate ester on hormonal secretion from the perfused pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling D-Mannoheptulose-13C7: A Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Mannoheptulose, a naturally occurring seven-carbon monosaccharide found in avocados, has garnered significant attention in metabolic research.[1] Its isotopically labeled form, D-Mannoheptulose-13C7, serves as a powerful tracer for elucidating complex biochemical pathways. This technical guide provides an in-depth exploration of the chemical properties of this compound and the key experimental methodologies for its structure elucidation, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of D-Mannoheptulose, where all seven carbon atoms are replaced with the 13C isotope. This isotopic enrichment allows for its detection and tracking in biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Property | Value | Source |

| Molecular Formula | ¹³C₇H₁₄O₇ | [2] |

| Molecular Weight | 217.13 g/mol | [2] |

| Appearance | White Solid | [3] |

| Synonyms | D-Manno-2-heptulose-13C7, (+)-Mannoheptulose-13C7, NSC 226836-13C7 | [2][3] |

| Storage | 2-8°C Refrigerator | [3] |

Structure Elucidation: A Multi-faceted Approach

The definitive structural analysis of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each atom. For 13C-labeled compounds like this compound, 13C NMR is particularly powerful.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~64 |

| C2 | ~102 (anomeric) |

| C3 | ~72 |

| C4 | ~70 |

| C5 | ~74 |

| C6 | ~67 |

| C7 | ~63 |

Experimental Protocol: ¹³C NMR Spectroscopy of this compound

This protocol outlines the general steps for acquiring a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).[5]

-

Ensure the sample is of high purity (≥98%).[4]

-

Lyophilize the sample two to three times with fresh D₂O to minimize the residual HDO signal.[4]

-

After the final lyophilization, dissolve the sample in 100% D₂O.[4]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Experiment: A standard one-dimensional ¹³C NMR experiment with proton decoupling is typically performed.

-

Key Parameters:

-

Pulse Program: A standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[2]

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.[2]

-

Acquisition Time: 1-2 seconds.[2]

-

Relaxation Delay: 2-5 seconds to ensure accurate quantification.[2]

-

Number of Scans: Dependent on the sample concentration, typically ranging from 1024 to 8192 scans.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an internal or external standard (e.g., DSS or TSP).

-

Logical Workflow for NMR Peak Assignment

Caption: A logical workflow for the assignment of ¹³C NMR peaks.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled molecules, MS can confirm the incorporation and distribution of the stable isotope.

Expected Mass Spectrum:

In a high-resolution mass spectrum, this compound is expected to show a molecular ion peak corresponding to its exact mass. The fully labeled molecule will have a distinct isotopic pattern compared to its unlabeled counterpart.

| Analyte | Precursor Ion (m/z) [M-H]⁻ |

| D-Mannoheptulose (¹²C) | 209.1 |

| D-Mannoheptulose-¹³C₇ | 216.1 |

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (from biological matrix, e.g., plasma):

-

To 50 µL of plasma, add an internal standard (e.g., a known amount of ¹³C-labeled sugar different from the analyte).[6]

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).[6]

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[6]

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sugars.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion into characteristic product ions. The fragmentation of sugars often involves the loss of water molecules and cross-ring cleavages.[7] The specific fragmentation pattern for this compound would need to be determined experimentally.

-

Experimental Workflow for LC-MS/MS Analysis

Caption: A general experimental workflow for LC-MS/MS analysis.

Biological Activity and Signaling Pathways

D-Mannoheptulose is a known inhibitor of hexokinase, the first enzyme in the glycolysis pathway.[5] This inhibition has significant downstream effects on cellular metabolism, particularly on insulin (B600854) secretion in pancreatic β-cells.

Hexokinase Inhibition Pathway

Caption: D-Mannoheptulose competitively inhibits hexokinase.

Inhibition of Insulin Secretion Pathway

The inhibition of glycolysis by D-Mannoheptulose in pancreatic β-cells leads to a cascade of events that ultimately block insulin secretion.

Caption: Inhibition of glycolysis by D-Mannoheptulose blocks insulin secretion.

Conclusion

This compound is an invaluable tool for researchers investigating carbohydrate metabolism and its role in health and disease. Its chemical properties are well-defined, and its structure can be confidently elucidated using a combination of NMR and mass spectrometry. The detailed experimental protocols and an understanding of its impact on key signaling pathways provided in this guide will empower researchers to effectively utilize this powerful isotopic tracer in their studies. While experimentally derived spectral data for this compound remains to be widely published, the predictive data and established methodologies for related compounds offer a solid foundation for its analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Uniformly Labeled D-Mannoheptulose-¹³C₇

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon ketose sugar naturally present in avocados, is a notable inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis. This property makes it a valuable tool in metabolic research, particularly for studying glucose metabolism and its role in diseases like cancer and diabetes. The uniformly carbon-13 labeled analogue, D-Mannoheptulose-¹³C₇, serves as a powerful tracer for metabolic flux analysis, enabling researchers to precisely track its metabolic fate and impact on various biochemical pathways.

Proposed Synthetic Pathway

The proposed synthesis is a three-step chemical process adapted from an efficient synthesis of unlabeled D-Mannoheptulose. The key modification for introducing the uniform ¹³C label is the use of a ¹³C-labeled starting material in a Wittig reaction. The overall synthetic scheme involves:

-

Wittig Reaction: Chain elongation of a protected D-mannose derivative with a ¹³C-labeled Wittig reagent to form a ¹³C-labeled olefinated sugar.

-

Oxidation: Conversion of the olefinated sugar into a 2-hydroxyoxirane intermediate.

-

Deprotection: Removal of the protecting groups to yield the final product, D-Mannoheptulose-¹³C₇.

Data Presentation

The following tables summarize the estimated quantitative data for the proposed synthesis and the predicted analytical data for the final product.

Table 1: Estimated Yields and Purity for the Synthesis of D-Mannoheptulose-¹³C₇

| Step | Reaction | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |

| 1 | Benzyl (B1604629) Protection | D-Mannose | 2,3,4,5,6-Penta-O-benzyl-D-mannose | 85-90 | >95 |

| 2 | Wittig Reaction | 2,3,4,5,6-Penta-O-benzyl-D-mannose & [¹³C]Methyltriphenylphosphonium bromide | ¹³C₇-Olefinated Sugar | 70-75 | >90 |

| 3 | Oxidation | ¹³C₇-Olefinated Sugar | ¹³C₇-2-Hydroxyoxirane Intermediate | 80-85 | >95 |

| 4 | Deprotection & Hydrolysis | ¹³C₇-2-Hydroxyoxirane Intermediate | D-Mannoheptulose-¹³C₇ (crude) | 85-90 | ~85 |

| 5 | Purification | D-Mannoheptulose-¹³C₇ (crude) | D-Mannoheptulose-¹³C₇ (pure) | 90-95 | >98 |

| Overall | D-Mannose & [¹³C]Methyl iodide | D-Mannoheptulose-¹³C₇ (pure) | ~35-45 | >98 |

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Mannoheptulose-¹³C₇ (in D₂O)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~64.5 |

| C2 | ~101.0 |

| C3 | ~72.0 |

| C4 | ~70.5 |

| C5 | ~74.0 |

| C6 | ~71.0 |

| C7 | ~63.0 |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5,6-Penta-O-benzyl-D-mannose (Protecting Group Introduction)

-

Materials: D-mannose, Benzyl bromide (BnBr), Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Tetrabutylammonium iodide (TBAI, catalytic).

-

Procedure:

-

Suspend D-mannose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add NaH portion-wise over 1 hour, ensuring the temperature remains below 5 °C.

-

Add a catalytic amount of TBAI.

-

Add benzyl bromide dropwise over 2 hours at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain 2,3,4,5,6-penta-O-benzyl-D-mannose.

-

Step 2: Synthesis of the Uniformly Labeled ¹³C₇-Olefinated Sugar via Wittig Reaction

-

Materials: [¹³C]Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexane, 2,3,4,5,6-Penta-O-benzyl-D-mannose, Anhydrous toluene (B28343).

-

Procedure:

-

Suspend [¹³C]methyltriphenylphosphonium bromide in anhydrous toluene in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add n-BuLi dropwise to generate the ¹³C-labeled ylide (a color change to deep orange/red is typically observed).

-

Stir the resulting solution at room temperature for 2 hours.

-

Add a solution of 2,3,4,5,6-penta-O-benzyl-D-mannose in anhydrous toluene in one portion.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with the addition of acetone (B3395972).

-

Dilute the mixture with chloroform (B151607) and extract with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography to yield the ¹³C₇-olefinated sugar.

-

Step 3: Oxidation to the ¹³C₇-2-Hydroxyoxirane Intermediate

-

Materials: ¹³C₇-Olefinated sugar, Potassium permanganate (B83412) (KMnO₄), Acetone, Water.

-

Procedure:

-

Dissolve the ¹³C₇-olefinated sugar in a mixture of acetone and water.

-

Cool the solution to 0 °C.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ¹³C₇-2-hydroxyoxirane intermediate.

-

Step 4: Debenzylation and Hydrolysis to D-Mannoheptulose-¹³C₇

-

Materials: ¹³C₇-2-Hydroxyoxirane intermediate, Palladium on carbon (10% Pd/C), Methanol, Hydrochloric acid (dilute).

-

Procedure:

-

Dissolve the crude ¹³C₇-2-hydroxyoxirane intermediate in methanol.

-

Add 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate.

-

To the residue, add dilute hydrochloric acid and stir at room temperature for 3 hours to facilitate hydrolysis.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Concentrate the solution to obtain the crude D-Mannoheptulose-¹³C₇.

-

Step 5: Purification of D-Mannoheptulose-¹³C₇ by Preparative HPLC

-

Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

-

Column: A preparative cation-exchange column (e.g., Aminex HPX-87C) is a suitable choice for carbohydrate separations.

-

Mobile Phase: Deionized water.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Temperature: 80-85 °C for enhanced resolution.

-

Procedure:

-

Dissolve the crude D-Mannoheptulose-¹³C₇ in the mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the D-Mannoheptulose-¹³C₇ peak.

-

Analyze the collected fractions for purity using an analytical HPLC method.

-

Pool the pure fractions and lyophilize to obtain the final product as a white solid.

-

Mandatory Visualizations

Caption: Proposed synthetic workflow for D-Mannoheptulose-¹³C₇.

Caption: Experimental workflow for the purification of D-Mannoheptulose-¹³C₇.

Caption: Signaling pathway of D-Mannoheptulose as a hexokinase inhibitor.

A Technical Guide to D-Mannoheptulose: Natural Abundance, Isotopic Variants, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose is a naturally occurring seven-carbon monosaccharide, a heptose, that has garnered significant scientific interest due to its unique biological activities.[1] It is structurally similar to glucose but possesses a seven-carbon backbone. This structural difference allows it to interact with key metabolic enzymes, most notably hexokinase, the rate-limiting enzyme in the glycolytic pathway.[2] D-Mannoheptulose acts as a competitive inhibitor of hexokinase, thereby blocking the phosphorylation of glucose to glucose-6-phosphate.[2] This inhibitory action has profound implications for cellular metabolism, particularly in the context of insulin (B600854) secretion and glucose homeostasis.[2][3][4] Its potential as a therapeutic agent in areas such as oncology and as a calorie restriction mimetic is also an active area of research.[1][5][6] This technical guide provides an in-depth overview of the natural abundance of D-Mannoheptulose, the natural abundance of its constituent isotopic variants, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Natural Abundance of D-Mannoheptulose

D-Mannoheptulose is found in a variety of plants, with the highest concentrations being reported in avocados (Persea americana).[1] Its concentration in avocados is influenced by the cultivar, the specific tissue of the fruit, and its stage of ripeness, generally decreasing as the fruit ripens.[1] While avocados are the richest known natural source, D-Mannoheptulose is also present in lower concentrations in other plants such as alfalfa, figs, and primrose.[1]

Quantitative Data on D-Mannoheptulose in Avocado

The concentration of D-Mannoheptulose in various parts of the avocado has been quantified in several studies. The following table summarizes some of these findings.

| Plant Source (Avocado - Persea americana) | Tissue | Concentration (mg/g dry weight) | Reference |

| Cultivar 'Hass' | Seed | 0.4 - 49 | [7] |

| Not Specified | Seed | 63.8 | [7][8] |

| Not Specified | Mesocarp and Exocarp | Major soluble sugar component | [7] |

Note: Concentrations can vary significantly based on cultivar, ripeness, and growing conditions.

Natural Abundance of Isotopic Variants

The specific natural isotopic abundance of D-Mannoheptulose has not been extensively reported in scientific literature.[1] However, the natural abundance of the stable isotopes of its constituent elements—carbon, hydrogen, and oxygen—is well-established. This baseline isotopic information is crucial for metabolic research that employs isotopically labeled D-Mannoheptulose, such as in metabolic flux analysis.[1][9][10]

Avocado is a C3 plant, which means it utilizes the C3 photosynthetic pathway. This pathway discriminates against ¹³CO₂ during carbon fixation, leading to a depletion of ¹³C in the resulting carbohydrates, including D-Mannoheptulose, compared to the atmospheric CO₂ source.[1]

General Natural Abundance of Stable Isotopes

The following table presents the standard natural abundance of the stable isotopes of carbon, hydrogen, and oxygen.

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.84 - 99.04 |

| ¹³C | 13.003355 | 0.96 - 1.16 | |

| Hydrogen | ¹H | 1.007825 | 99.972 - 99.999 |

| ²H (D) | 2.014102 | 0.001 - 0.028 | |

| Oxygen | ¹⁶O | 15.994915 | 99.738 - 99.776 |

| ¹⁷O | 16.999131 | 0.0367 - 0.0400 | |

| ¹⁸O | 17.999160 | 0.187 - 0.222 | |

| Source: IUPAC[1] |

Experimental Protocols

The extraction, purification, and quantification of D-Mannoheptulose from natural sources necessitate precise analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[1]

Protocol: Extraction and HPLC Quantification of D-Mannoheptulose from Avocado Pulp

This protocol is based on established methods for the analysis of D-Mannoheptulose in avocado.[1]

1. Sample Preparation and Extraction:

-

Freeze-Drying: Fresh avocado pulp should be freeze-dried to remove water and then ground into a fine powder.

-

Defatting: To 15 g of the freeze-dried powder, add 150 mL of hexane (B92381). Stir the mixture and then filter. Repeat the hexane wash to ensure complete removal of lipids.[1]

-

Ethanol (B145695) Extraction: The defatted powder is then extracted with 80% ethanol. The ethanol extract is filtered, and the filtrate is concentrated under vacuum using a rotary evaporator at 60°C.

-

Reconstitution: The concentrated aqueous extract is brought to a final volume of 200 mL with distilled water.[1]

2. Sample Cleanup:

-

The aqueous extract is purified for HPLC analysis using a C18 Sep-Pak cartridge.

-

Cartridge Preparation: Pre-wash the cartridge with 2 mL of acetonitrile.

-

Sample Loading: Pass 7 mL of the sample extract through the cartridge, discarding the first 2 mL of the eluate.[1]

3. HPLC Analysis:

-

Instrument: A High-Performance Liquid Chromatograph equipped with a differential refractometer detector.[1]

-

Column: A carbohydrate analysis column (e.g., Waters µBondapak/carbohydrate).[1]

-

Mobile Phase: Acetonitrile:Water (87.5:12.5, v/v).[1]

-

Flow Rate: 1.1 mL/min for 20 minutes, then increased to 2.1 mL/min to elute perseitol.[1]

-

Injection Volume: 20 µL.[1]

4. Quantification:

-

The concentration of D-Mannoheptulose is calculated by comparing the peak area of the sample with a standard curve prepared from pure D-Mannoheptulose.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of hexoses and mannoheptulose on cyclic AMP accumulation and insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

D-Mannoheptulose-¹³C₇ as a Tracer for Pentose Phosphate Pathway Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a critical metabolic pathway operating parallel to glycolysis. It is essential for producing NADPH, which is vital for reductive biosynthesis and mitigating oxidative stress, and for generating precursors for nucleotide synthesis, such as ribose-5-phosphate. The PPP is divided into an oxidative phase, which converts glucose-6-phosphate to ribulose-5-phosphate while generating NADPH, and a non-oxidative phase that involves the reversible interconversion of various sugar phosphates, connecting the PPP with glycolysis.

Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are powerful tools for elucidating metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites. This enables the quantification of metabolic fluxes and the determination of relative pathway activities.

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is primarily known as a hexokinase inhibitor. Hexokinase catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. By inhibiting this step, D-Mannoheptulose effectively blocks the entry of glucose into the glycolytic pathway and, consequently, the PPP. While D-Mannoheptulose itself can be phosphorylated by hexokinase, the rate is significantly lower than that of glucose.

This technical guide explores the theoretical application of ¹³C-labeled D-Mannoheptulose (D-Mannoheptulose-¹³C₇) as a metabolic tracer to investigate the PPP. It is important to note that the use of D-Mannoheptulose-¹³C₇ as a direct tracer for the PPP is not an established method. This document outlines a hypothetical framework for such an application, drawing upon established principles of ¹³C-based metabolic flux analysis (MFA).

Hypothetical Mechanism of Action

Currently, there is no established body of research demonstrating the use of D-Mannoheptulose-¹³C₇ as a tracer for the PPP. However, its unique properties as a hexokinase inhibitor that can still be minimally phosphorylated present a hypothetical opportunity to probe the PPP under conditions of glycolytic inhibition. The proposed hypothesis is that by introducing D-Mannoheptulose-¹³C₇ to a cellular system, the labeled carbon atoms may be incorporated into downstream metabolites through alternative or less conventional pathways that intersect with the PPP, especially in the non-oxidative branch. This could potentially reveal novel entry points or regulatory mechanisms of the PPP that are not apparent when using traditional glucose tracers.

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing D-Mannoheptulose-¹³C₇ to investigate the PPP.

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator. For metabolic flux analysis, culture cancer cells to ~80% confluency in their standard growth medium in 6-well or 10 cm culture dishes.

-

Tracer Introduction: Once cells have adhered and are in the exponential growth phase, replace the standard medium with a pre-warmed, glucose-free DMEM labeling medium supplemented with D-Mannoheptulose-¹³C₇ (uniformly labeled, U-¹³C₇). For comparison and baseline metabolic flux, use [U-¹³C₆]-Glucose in parallel experiments. The use of dialyzed FBS is recommended to minimize the presence of unlabeled metabolites.

-

Incubation: Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time should be optimized for the specific cell line and tracer (e.g., for steady-state labeling, 6-24 hours; for kinetic studies, shorter time points may be required).

Metabolite Extraction

-

Quenching Metabolism: Place the culture dish on ice and aspirate the labeling medium. Wash the cells rapidly with ice-cold PBS. Immediately add a sufficient volume of pre-chilled 80% methanol (B129727) to the dish to quench metabolism.

-

Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. Incubate at -80°C for at least 15 minutes.

-

Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Analytical Techniques

The primary techniques for measuring the mass isotopologue distribution of metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation for Analysis:

-

For GC-MS, derivatization is typically required to make the metabolites volatile.

-

For LC-MS, the dried extract is reconstituted in a suitable solvent.

-

-

Data Acquisition: The instrument is set up to detect and quantify the different mass isotopologues of the targeted metabolites.

-

Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C and to calculate the mass isotopologue distributions (MIDs). Software packages for metabolic flux analysis can be used to model the data and quantify the changes in pathway fluxes.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from an experiment using D-Mannoheptulose-¹³C₇ as a tracer to probe the Pentose Phosphate Pathway.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |

| Ribose-5-Phosphate | 85% | 5% | 3% | 2% | 2% | 1% | 1% | 1% |

| Sedoheptulose-7-Phosphate | 80% | 5% | 4% | 3% | 3% | 2% | 2% | 1% |

| Erythrose-4-Phosphate | 90% | 4% | 2% | 1% | 1% | 1% | 0.5% | 0.5% |

| Fructose-6-Phosphate | 88% | 5% | 3% | 1.5% | 1% | 0.5% | 0.5% | 0.5% |

| Glyceraldehyde-3-Phosphate | 92% | 3% | 2% | 1% | 0.5% | 0.5% | 0% | 0% |

Table 2: Hypothetical Relative PPP Flux

| Condition | Oxidative PPP Flux (Relative Units) | Non-Oxidative PPP Flux (Relative Units) |

| Control (¹³C-Glucose) | 100 ± 5 | 80 ± 4 |

| D-Mannoheptulose-¹³C₇ | 10 ± 2 | 15 ± 3 |

Visualizations

The Impact of D-Mannoheptulose-13C7 on Central Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon monosaccharide naturally present in avocados and other plants, has garnered significant scientific interest due to its specific and potent inhibition of hexokinase, the gatekeeper enzyme of glycolysis.[1][2][3] By competitively binding to hexokinase, D-Mannoheptulose effectively blocks the initial, rate-limiting step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate.[1] This inhibitory action has profound consequences for central carbon metabolism, impacting cellular energy production, biosynthetic pathways, and key physiological processes such as insulin (B600854) secretion.[1][2]

The advent of stable isotope labeling, specifically with Carbon-13, has provided researchers with a powerful tool to dissect metabolic pathways with high precision. D-Mannoheptulose-13C7, a uniformly labeled isotopologue, serves a dual purpose: it acts as a metabolic inhibitor while simultaneously allowing for the tracing of its carbon backbone through various metabolic networks.[4] This technical guide provides an in-depth exploration of the effects of this compound on central carbon metabolism, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Hexokinase Inhibition

D-Mannoheptulose functions as a competitive inhibitor of hexokinase isoenzymes, including glucokinase (hexokinase IV).[1] Its seven-carbon structure allows it to occupy the active site of the enzyme, thereby preventing the binding and subsequent phosphorylation of glucose.[1] This direct competition curtails the entry of glucose into the glycolytic pathway, leading to a cascade of downstream metabolic alterations.

Quantitative Effects on Cellular Metabolism

The inhibition of hexokinase by D-Mannoheptulose leads to measurable changes in key metabolic parameters. The following tables summarize quantitative data from studies on various cell lines.

Table 1: Inhibitory Concentration (IC50) of D-Mannoheptulose in Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) after 72h |

| MCF-7 | Breast Cancer | 263.3[2] |

| AMJ13 | Breast Cancer | Not explicitly stated, but inhibited |

| HMECs | Normal Human Mammary Epithelial | 975.1[2] |

| REF | Normal Embryo Fibroblast | Low toxicity observed[5] |

Table 2: Metabolic Effects of D-Mannoheptulose on Breast Cancer Cells

Treatment: 62.5 µg/mL D-Mannoheptulose for 72 hours on AMJ13 and MCF-7 breast cancer cell lines versus REF normal cells.

| Parameter | Effect on Breast Cancer Cells | Effect on Normal Cells |

| Hexokinase Activity | Significant Decrease[4][5] | Slight, non-significant inhibition[4] |

| Pyruvate Concentration | Significant Decrease[4][5] | Non-significant change[4] |

| ATP Concentration | Significant Decrease[4][5] | Non-significant change[4] |

| Extracellular Acidity (pH) | Significant Decrease (less acidic)[4][5] | Not specified |

Table 3: In Vivo Effects of D-Mannoheptulose on Blood Glucose in Rats

| Treatment Group | Time Post-Injection (hr) | Blood Glucose (mg/100 ml) |

| Control (Saline) | 0 | ~90[6] |

| Control (Saline) | 2 | ~90[6] |

| D-Mannoheptulose (400 mg/kg) | 0 | ~90[6] |

| D-Mannoheptulose (400 mg/kg) | 2 | ~150[6] |

Signaling Pathway: Inhibition of Insulin Secretion

The most well-documented signaling pathway affected by D-Mannoheptulose is the insulin secretion pathway in pancreatic β-cells.[1][3] By inhibiting glycolysis, D-Mannoheptulose reduces the intracellular ATP/ADP ratio, which is a critical signal for insulin release.

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing with this compound

This protocol outlines the general steps for tracing the metabolic fate of this compound and assessing its impact on the central carbon metabolism of cultured cells.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., HMECs)

-

Culture medium (glucose-free DMEM is recommended)

-

This compound (uniformly labeled, U-13C7)

-

[U-13C6]-Glucose (for baseline metabolic flux comparison)

-

Culture dishes/plates

-

Metabolite extraction solvents (e.g., 80% methanol, chloroform, water)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Cell Culture: Culture cells to approximately 80% confluency in standard growth medium.[4]

-

Isotope Labeling:

-

Experimental Group: Switch cells to a glucose-free medium supplemented with a defined concentration of this compound.

-

Control Group: Use a medium with unlabeled D-Mannoheptulose.

-

Baseline Flux Group: Use a medium with [U-13C6]-Glucose.[4]

-

-

Metabolism Quenching: After the desired incubation period, rapidly quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture dish.[4]

-

Metabolite Extraction: Scrape the cells and collect the lysate. Perform a phase separation using a chloroform/methanol/water mixture to isolate polar metabolites.[4]

-

Metabolite Analysis: Analyze the polar metabolite extracts using LC-MS or GC-MS to identify and quantify the mass isotopologues of key metabolites in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.[4]

Protocol 2: In Vivo Metabolic Tracing with this compound in Animal Models

This protocol provides a generalized framework for an in vivo metabolic tracing study using this compound in a rodent model.[7]

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

This compound

-

Sterile vehicle (e.g., saline or PBS)

-

Blood collection supplies

-

Tissue collection and flash-freezing equipment

-

Metabolite extraction solvents

-

LC-MS or GC-MS system

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week.

-

Fasting: Fast animals for a defined period (e.g., 4-6 hours) to establish a baseline metabolic state, with free access to water.[7]

-

Tracer Administration:

-

Formulation: Dissolve this compound in a sterile vehicle.

-

Route: Administer via a suitable route, such as oral gavage (PO) or intraperitoneal (IP) injection.[7]

-

-

Sample Collection:

-

Blood: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).[7]

-

Tissues: At the end of the time course, euthanize the animals and rapidly dissect and flash-freeze tissues of interest (e.g., liver, muscle, tumor).

-

-

Metabolite Extraction:

-

Plasma: Precipitate proteins from plasma using a cold solvent like methanol.

-

Tissues: Homogenize frozen tissue in a cold extraction solvent.[7]

-

-

Metabolite Analysis: Analyze the extracts using LC-MS or GC-MS to determine the 13C enrichment in various metabolites.[7]

Conclusion

D-Mannoheptulose and its 13C-labeled isotopologue are invaluable tools for probing the intricacies of central carbon metabolism. Its well-characterized inhibitory effect on hexokinase provides a specific mechanism to study the consequences of glycolytic inhibition in various biological contexts, from insulin secretion to cancer cell proliferation. The use of this compound in metabolic flux analysis allows for a quantitative understanding of how cells adapt to this metabolic perturbation. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust experiments aimed at further elucidating the metabolic impact of this unique seven-carbon sugar and exploring its therapeutic potential.

References

A Technical Guide to D-Mannoheptulose-¹³C₇: Commercial Availability, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannoheptulose-¹³C₇, a crucial isotopically labeled monosaccharide for metabolic research and drug development. D-Mannoheptulose, a seven-carbon ketose sugar naturally found in avocados, is a known inhibitor of hexokinase, the primary enzyme in the glycolysis pathway.[1] The incorporation of carbon-13 (¹³C) stable isotopes into the D-Mannoheptulose structure allows for its use as a tracer in metabolic flux analysis, enabling researchers to precisely track its uptake, metabolism, and impact on various biochemical pathways.[1] This document outlines its commercial availability, a proposed synthetic pathway, and detailed experimental protocols for its application in research.

Commercial Suppliers and Availability of D-Mannoheptulose-¹³C₇

The availability of D-Mannoheptulose-¹³C₇ is critical for researchers investigating metabolic pathways. Several commercial suppliers offer this isotopically labeled compound. The following table summarizes the currently identified suppliers and their product offerings.

| Supplier | Product Name | Catalogue Number | Available Quantities | Stock Status/Lead Time |

| Pharmaffiliates | D-Mannoheptulose-13C7 | PA STI 057690 | Not specified | Not specified |

| LGC Standards | This compound | TRC-M165102 | 1 mg, 10 mg, 25 mg | In stock |

| Omicron Biochemicals, Inc. | D-[UL- ¹³C₇]mannoheptose | Not specified | Not specified | Not specified |

| MedchemExpress | D-Mannoheptulose-13C | HY-113901S | Not specified | Not specified |

Note: "D-Mannoheptulose-13C" from MedchemExpress may not be the fully labeled ¹³C₇ variant. Researchers should verify the isotopic purity and the number of labeled carbons with the supplier.

Proposed Synthetic Pathway for D-Mannoheptulose-¹³C₇

A proposed synthetic workflow is illustrated below:

Experimental Protocols

The primary application of D-Mannoheptulose-¹³C₇ is as a tracer in metabolic studies. Its inhibition of hexokinase provides a powerful tool to investigate the consequences of glycolysis inhibition.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of D-Mannoheptulose on cell lines.

-

Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells, normal human mammary epithelial cells) in 96-well plates at a density of 1 x 10⁴ cells/ml and incubate overnight.[2][3]

-

Treatment: Treat the cells with varying concentrations of D-Mannoheptulose (e.g., 62.5, 125, 250 µg/ml) for a specified period (e.g., 72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[2]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Metabolic Tracing in Animal Models

This protocol outlines a general workflow for conducting metabolic tracing studies using D-Mannoheptulose-¹³C₇ in animal models.[4]

-

Animal Preparation: Acclimate animals (e.g., mice, rats) to the experimental conditions. Fasting prior to the experiment is often required to achieve a metabolic baseline.[4]

-

Tracer Formulation and Administration:

-

Dissolve D-Mannoheptulose-¹³C₇ in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).[4]

-

Administer the tracer via the desired route (e.g., intravenous infusion, oral gavage, or intraperitoneal injection).[4] The dosage should be determined based on literature values for unlabeled D-Mannoheptulose and the specific research question.[4]

-

-

Sample Collection:

-

Blood: Collect small blood samples at multiple time points post-administration to analyze the kinetics of the tracer in circulation.[4]

-

Tissues: At the end of the experiment, euthanize the animal and rapidly dissect and flash-freeze tissues of interest (e.g., tumor, liver, brain) to halt metabolic activity.[4]

-

-

Metabolite Extraction and Analysis:

Signaling Pathway of D-Mannoheptulose Action

The primary mechanism of action for D-Mannoheptulose is the competitive inhibition of hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, the first committed step of glycolysis.[5][6][7][8] This inhibition has significant downstream effects on cellular metabolism and energy production.

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram illustrates a typical workflow for an in vivo metabolic tracing experiment using D-Mannoheptulose-¹³C₇.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of D-Mannoheptulose and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. goldbio.com [goldbio.com]

- 7. AdipoGen D-Mannoheptulose (25 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: Quantification of D-Mannoheptulose-13C7 Enrichment by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a known inhibitor of hexokinase, a crucial enzyme in the initial stages of glycolysis.[1][2] This inhibitory action disrupts glucose metabolism and has implications for insulin (B600854) secretion, making D-Mannoheptulose a significant molecule in metabolic research and a potential therapeutic agent.[1][2] Stable isotope labeling, particularly with 13C, is a powerful technique used to trace the metabolic fate of molecules like D-Mannoheptulose, allowing for the precise quantification of its uptake and conversion within biological systems.[1][3]

This application note provides a comprehensive protocol for the quantification of D-Mannoheptulose and its stable isotope-labeled counterpart, D-Mannoheptulose-13C7, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation and a triple quadrupole mass spectrometer for sensitive and specific detection.

Principle

This method employs a HILIC separation to retain and separate the polar D-Mannoheptulose from complex biological sample components. Following chromatographic separation, the analyte is ionized using negative electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is achieved through Selected Reaction Monitoring (SRM), which monitors specific precursor-to-product ion transitions for both the unlabeled (light) and 13C-labeled (heavy) D-Mannoheptulose. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and potential matrix effects.[4]

Experimental Protocols

Sample Preparation (from Serum/Plasma)

-

Internal Standard Spiking : To 50 µL of serum or plasma, add 5 µL of a this compound internal standard solution of known concentration.

-

Protein Precipitation : Add 100 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.[1]

-

Vortexing : Vigorously vortex the mixture for 30 seconds to ensure thorough mixing and precipitation.[1]

-

Centrifugation : Centrifuge the samples at 20,800 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Supernatant Transfer : Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube.[1]

-

Drying : Dry the supernatant under a gentle stream of nitrogen gas at 40°C.[1]

-

Reconstitution : Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.[1]

-

Final Centrifugation : Vortex for 30 seconds and centrifuge to remove any remaining particulates. Transfer the supernatant to an LC-MS vial for analysis.[1]

LC-MS/MS Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 series or equivalent[5] |

| Column | HILIC Column (e.g., 150 mm x 2.0 mm I.D., 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

SRM Transitions:

The optimal SRM transitions should be determined by infusing a standard solution of D-Mannoheptulose and this compound. The deprotonated molecule [M-H]- is the expected precursor ion.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Mannoheptulose | 209.1 | To be determined empirically | To be optimized |

| This compound | 216.1 | To be determined empirically | To be optimized |

Data Presentation

Quantitative Data Summary

The following tables present example quantitative data from a hypothetical study investigating the uptake of this compound in a cell culture model.

Table 1: Calibration Curve for D-Mannoheptulose

| Concentration (µg/mL) | Peak Area |

| 0.1 | 15,234 |

| 0.5 | 78,945 |

| 1.0 | 155,876 |

| 5.0 | 798,453 |

| 10.0 | 1,602,345 |

| 25.0 | 4,015,678 |

| 50.0 | 8,123,456 |

Table 2: this compound Enrichment in Cell Lysates

| Time Point (hours) | D-Mannoheptulose (µg/mg protein) | This compound (µg/mg protein) | % Enrichment |

| 0 | 0.5 ± 0.1 | 0.0 | 0.0% |

| 1 | 0.4 ± 0.1 | 2.3 ± 0.3 | 85.2% |

| 4 | 0.3 ± 0.05 | 8.9 ± 0.7 | 96.7% |

| 12 | 0.2 ± 0.04 | 15.6 ± 1.2 | 98.7% |

| 24 | 0.1 ± 0.02 | 14.8 ± 1.1 | 99.3% |

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification of this compound enrichment.

Caption: D-Mannoheptulose inhibits hexokinase, blocking glycolysis and impacting insulin secretion.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of D-Mannoheptulose-¹³C₇ Labeling Patterns

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a well-documented inhibitor of hexokinase, a critical enzyme that catalyzes the first step of glycolysis.[1][2][3][4][5][6] This inhibitory action makes D-Mannoheptulose a valuable tool for investigating glucose metabolism and its dysregulation in diseases like cancer.[1] The use of D-Mannoheptulose uniformly labeled with Carbon-13 ([U-¹³C₇]D-Mannoheptulose) allows researchers to trace its metabolic fate and quantify its impact on central carbon metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique ideal for this purpose, enabling the precise identification and quantification of ¹³C-labeled metabolites.[1][2][7]

These application notes provide detailed protocols for utilizing ¹³C NMR spectroscopy to analyze the labeling patterns derived from [U-¹³C₇]D-Mannoheptulose in biological systems, offering insights into its metabolic integration and its effects on glycolytic flux.

Principle of the Method

The protocol is based on introducing [U-¹³C₇]D-Mannoheptulose to a biological system, such as a cell culture. The stable ¹³C isotope acts as a tracer. D-Mannoheptulose is transported into cells and subsequently phosphorylated by hexokinase, though at a much lower rate than glucose.[6] Its primary action is the competitive inhibition of hexokinase, which reduces the rate of glucose phosphorylation and consequently, glycolysis.[1][4][5] The ¹³C label allows for the tracking of the D-Mannoheptulose carbon backbone as it is metabolized, potentially entering the Pentose Phosphate Pathway (PPP) and other central metabolic routes.[6] By analyzing the resulting ¹³C-labeled metabolites with NMR, one can elucidate the metabolic fate of D-Mannoheptulose and quantify the resulting shifts in cellular metabolism.[1]

Signaling Pathway of D-Mannoheptulose Action

Caption: D-Mannoheptulose-¹³C₇ inhibits hexokinase, blocking glycolysis, while also slowly entering the Pentose Phosphate Pathway.

Detailed Experimental Protocols

This section provides comprehensive protocols from sample preparation to NMR analysis.

-

Cell Seeding: Plate cells at a suitable density in standard culture dishes and allow them to adhere and grow for 24 hours in their normal growth medium.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing a glucose-free base medium (e.g., DMEM) with the desired concentration of [U-¹³C₇]D-Mannoheptulose. For optimal labeling, it is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled sugars.[6] A dose-response experiment may be necessary to determine the optimal tracer concentration without inducing toxicity.[6]

-

Initiation of Labeling: Aspirate the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed (37°C) ¹³C-labeling medium.[6]

-

Incubation: Incubate the cells for a desired period. To determine the time required to reach an isotopic steady state, a time-course experiment (e.g., harvesting at 6, 12, 24, 48 hours) is recommended.[6]

-

Quenching: At the end of the incubation period, rapidly quench metabolic activity. Aspirate the labeling medium and immediately wash the cells with an ice-cold 0.9% NaCl solution.

-

Extraction: Add a sufficient volume of an ice-cold extraction solvent (e.g., 80% methanol) to the culture dish and place it on dry ice for 15 minutes.

-

Cell Lysis and Collection: Scrape the cells and collect the cell lysate/extraction solvent mixture into a pre-chilled microcentrifuge tube.

-

Phase Separation: Add a volume of ice-cold water equal to half the volume of the quenching solution, followed by a volume of ice-cold chloroform (B151607) equal to the quenching solution volume. Vortex vigorously for 1 minute.[1]

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into a polar (upper aqueous/methanol) and a non-polar (lower chloroform) phase.[1]

-

Sample Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new pre-chilled tube.[1]

-

Drying: Lyophilize the aqueous phase to dryness using a speed vacuum concentrator. The dried extract can be stored at -80°C until NMR analysis.[1]

Proper sample preparation is critical for acquiring high-quality NMR spectra.[2]

-

Purity: Ensure the [U-¹³C₇]D-Mannoheptulose used for labeling is of high purity (≥98%).[2]

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (typically 0.5-0.6 mL) of deuterium (B1214612) oxide (D₂O).[2] D₂O is the recommended solvent as it is transparent in the ¹H NMR spectrum.[2]

-

Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) are commonly used.[8]

-

pH Adjustment: Ensure the sample pH is adjusted as needed for consistency across samples, as chemical shifts of some metabolites can be pH-dependent.

-

Transfer to NMR Tube: Filter the reconstituted sample through a small glass wool plug in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[9] Transfer the clear filtrate into a clean, high-quality NMR tube.[9][10]

Experimental Workflow Diagram

Caption: Overall experimental workflow from cell culture to final biological interpretation.

NMR Data Acquisition and Processing

Quantitative ¹³C NMR spectra should be recorded using optimized parameters to ensure accurate signal integration. Inverse-gated decoupling is crucial to suppress the Nuclear Overhauser Effect (NOE) and allow for reliable quantification.[11]

| Parameter | Recommended Setting | Purpose |

| Spectrometer | 500 MHz or higher | Higher field strength provides better sensitivity and spectral dispersion. |

| Pulse Program | Inverse-gated ¹H decoupling | To suppress NOE for accurate quantification.[11] |

| Pulse Width | 90° flip angle | To ensure maximum signal for all carbon nuclei. |

| Spectral Width | ~200-250 ppm | To cover the full range of expected metabolite chemical shifts. |

| Acquisition Time | ≥ 1.0 s | To ensure adequate resolution. |

| Relaxation Delay (D1) | 5 x T₁ (longest) | Crucial for full relaxation of all ¹³C nuclei for accurate quantification.[3] |

| Number of Scans | Variable | Sufficient to achieve a good signal-to-noise ratio (S/N > 100). |

| Temperature | 298 K (25°C) | Maintain consistent temperature for all samples. |

-

Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Peak Identification: Identify metabolites by comparing the ¹³C chemical shifts in the spectra to databases (e.g., BMRB, HMDB) and to the predicted shifts for D-Mannoheptulose (see Table 2). 2D NMR experiments like ¹H-¹³C HSQC can be used for unambiguous assignment.[3]

-

Quantification: Integrate the peak areas of identified metabolites. The concentration can be calculated relative to the known concentration of the internal standard (e.g., DSS).[1][12]

-

Isotopic Enrichment Calculation: The percentage of ¹³C enrichment at a specific carbon position can be determined by analyzing the intensity of ¹³C satellites in ¹H NMR spectra or through more advanced 2D NMR techniques that resolve ¹³C-¹³C couplings in uniformly labeled molecules.[1]

Logical Workflow for ¹³C NMR Peak Assignment

Caption: Logical workflow for the assignment of ¹³C NMR peaks of D-Mannoheptulose.[2]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Quantitative Data on the Impact of [U-¹³C₇]D-Mannoheptulose on Glycolytic Intermediates

This table illustrates the expected changes in the isotopic enrichment of key metabolites following treatment with [U-¹³C₇]D-Mannoheptulose, reflecting the inhibition of glycolysis.[1]

| Metabolite | Control (% ¹³C Enrichment from [U-¹³C₆]Glucose) | Treated (% ¹³C Enrichment from [U-¹³C₇]D-Mannoheptulose) | Fold Change |

| Glucose-6-Phosphate | 95 ± 3 | 10 ± 2 | -9.5 |

| Fructose-6-Phosphate | 94 ± 4 | 12 ± 3 | -7.8 |

| Lactate | 85 ± 5 | 15 ± 4 | -5.7 |

| Citrate | 70 ± 6 | 8 ± 2 | -8.8 |

| Sedoheptulose-7-Phosphate | 5 ± 1 | 60 ± 5 | +12.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Mannoheptulose

Obtaining a fully assigned experimental spectrum can be challenging; therefore, predicted values based on D-mannose and general carbohydrate NMR principles are provided as a guide.[2] These should be confirmed experimentally.[2]

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~63.5 | Primary alcohol, similar to C6 of D-mannose. |

| C2 | ~101.2 | Anomeric carbon, ketose. |

| C3 | ~72.0 | Secondary alcohol. |

| C4 | ~69.8 | Secondary alcohol. |

| C5 | ~75.3 | Secondary alcohol. |

| C6 | ~71.5 | Secondary alcohol. |

| C7 | ~62.9 | Primary alcohol. |

Conclusion

The use of ¹³C NMR spectroscopy with [U-¹³C₇]D-Mannoheptulose provides a robust and detailed method for probing cellular metabolism. This approach allows researchers to trace the metabolic fate of this hexokinase inhibitor and quantify its impact on central metabolic pathways like glycolysis and the PPP. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals aiming to leverage this powerful technique to gain deeper insights into metabolic regulation and identify novel therapeutic strategies targeting cellular metabolism.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. 2.4. 13C NMR analysis for metabolite quantitation and 13C enrichment [bio-protocol.org]

Metabolic Flux Analysis Using D-Mannoheptulose-¹³C₇ Tracer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the elucidation of carbon flow through metabolic networks. D-Mannoheptulose (MH), a seven-carbon sugar found in avocados, is a known competitive inhibitor of hexokinase, the first and a key regulatory enzyme in the glycolytic pathway.[2][3] Its ¹³C-labeled form, D-Mannoheptulose-¹³C₇, serves as a unique tool to probe cellular metabolism. It acts as both a metabolic inhibitor and a tracer, enabling the study of cellular responses to glycolytic inhibition and the tracing of its own metabolic fate.[4][5]

These application notes provide a comprehensive guide to using D-Mannoheptulose-¹³C₇ for MFA, with a focus on experimental design, detailed protocols for sample analysis, and data interpretation. The primary application of this tracer is to investigate the consequences of glycolytic inhibition on interconnected pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[6]

Mechanism of Action: Hexokinase Inhibition

D-Mannoheptulose competitively inhibits the phosphorylation of glucose to glucose-6-phosphate by binding to the active site of hexokinase.[7] This action effectively curtails glycolytic flux.[7] The use of D-Mannoheptulose-¹³C₇ allows for the precise investigation of the downstream metabolic reprogramming that occurs in response to this inhibition.

Quantitative Data

The inhibitory effect of D-Mannoheptulose on hexokinase has been quantified, providing a basis for designing experiments. While comprehensive MFA datasets for D-Mannoheptulose-¹³C₇ are not widely published due to its primary role as an inhibitor, the following tables provide key inhibitory constants and a template for presenting MFA results.

Table 1: Comparative Inhibitory Action on Hexokinase

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC₅₀ | Notes |

| D-Mannoheptulose | Bovine Heart Hexokinase | ~0.2 mM[8] | Varies with glucose concentration | Competitive inhibitor.[2] |

| D-Mannoheptulose | Human B-cell Glucokinase | - | - | Inhibition observed.[8] |

| 2-Deoxyglucose | Hexokinase | Varies by isoenzyme | ~0.5 - 5 mM | Competitive inhibitor.[3] |

Table 2: Template for Mass Isotopologue Distribution (MID) Data from a D-Mannoheptulose-¹³C₇ Tracing Experiment

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |

| Ribose-5-phosphate | 90% | 5% | 3% | 1% | 1% | 0% | - | - |

| Sedoheptulose-7-phosphate | 85% | 5% | 4% | 2% | 2% | 1% | 1% | 0% |

| Pyruvate | 95% | 3% | 2% | 0% | - | - | - | - |

| Lactate | 94% | 3% | 3% | 0% | - | - | - | - |

| Citrate | 92% | 4% | 3% | 1% | 0% | 0% | 0% | - |

Note: The data in Table 2 is hypothetical and serves as an example for data presentation. Actual MIDs will vary based on cell type, experimental conditions, and the extent of D-Mannoheptulose-¹³C₇ metabolism.

Experimental Protocols

A successful MFA experiment using D-Mannoheptulose-¹³C₇ requires careful planning and execution, from cell culture to data analysis.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period. Ensure cells are healthy and have high viability.[9]

-

Media Preparation: Prepare a culture medium containing D-Mannoheptulose-¹³C₇. A starting concentration of 1-10 mM is recommended, but should be optimized for the specific cell line.[7] For studies focusing on the tracer's fate, a glucose-free medium is ideal.[5] To study the inhibitory effect, co-administer with unlabeled glucose.

-

Labeling: Replace the standard growth medium with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This can range from 6 to 24 hours, but should be determined empirically through a time-course experiment.[7]

Protocol 2: Metabolism Quenching and Metabolite Extraction

This protocol is critical for preserving the in vivo metabolic state of the cells.

-

Quenching:

-

Place the culture dish on ice.

-

Aspirate the labeling medium.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled quenching/extraction solution, such as 80% methanol (B129727) (-80°C), to the dish.[3]

-

-

Metabolite Extraction:

-

Scrape the cells in the presence of the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.[10]

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.[10]

-

Transfer the supernatant containing the metabolites to a new tube.

-

Protocol 3: Sample Preparation for Mass Spectrometry

For LC-MS Analysis:

-

Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.[10]

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen chromatography method (e.g., for HILIC, a mixture of acetonitrile (B52724) and water).[4]

For GC-MS Analysis (for sugar phosphates):

Sugar phosphates are non-volatile and require derivatization.[11]

-

Drying: Dry the metabolite extract completely.

-

Derivatization: A two-step derivatization is recommended for sugar phosphates.[11]

-

Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate to increase volatility.[12]

-

Protocol 4: Mass Spectrometry Analysis

LC-MS/MS for D-Mannoheptulose-¹³C₇ and its Phosphorylated Forms:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for separating polar compounds like sugar phosphates.[4]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Employ Selected Reaction Monitoring (SRM) to quantify specific precursor-to-product ion transitions.[4]

GC-MS for Central Carbon Metabolites:

-

Analysis: Analyze derivatized samples to determine the mass isotopologue distributions of key metabolites in glycolysis, the PPP, and the TCA cycle.[12]

Protocol 5: Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of ¹³C to determine the MIDs of target metabolites.[6]

-

Metabolic Modeling: Utilize a stoichiometric model of central carbon metabolism.

-

Flux Calculation: Use software packages for ¹³C-MFA (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the measured MIDs to the model.[1]

Signaling Pathways and Interpretation

The primary effect of D-Mannoheptulose is the inhibition of glycolysis, which can lead to a compensatory upregulation of other pathways, such as the Pentose Phosphate Pathway, to meet cellular demands for NADPH and biosynthetic precursors.

Interpreting the flux map requires considering the dual role of D-Mannoheptulose-¹³C₇. The observed changes in flux are a combination of the cell's adaptation to hexokinase inhibition and the metabolism of the tracer itself. Control experiments using unlabeled D-Mannoheptulose alongside a ¹³C-glucose tracer are essential to deconvolve these effects.[6]

Conclusion

D-Mannoheptulose-¹³C₇ is a specialized tracer for MFA that offers unique insights into cellular responses to glycolytic inhibition. While its use presents challenges due to its inhibitory nature and less characterized metabolic fate compared to glucose, the detailed protocols and data interpretation frameworks provided here offer a solid foundation for researchers to design and execute robust and reproducible tracer studies. This approach can significantly contribute to a deeper understanding of metabolic reprogramming in various disease states, particularly in cancer.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

Sample preparation techniques for D-Mannoheptulose-13C7 metabolomics.

Application Note: D-Mannoheptulose-13C7 Metabolomics

Title: High-Fidelity Sample Preparation for Metabolic Tracing using this compound

Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies.

Introduction: D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a potent inhibitor of hexokinase, the first regulatory enzyme in the glycolytic pathway.[1][2] This inhibitory action disrupts glucose metabolism and makes D-Mannoheptulose a valuable tool in metabolic research.[3] Its stable isotope-labeled form, this compound, serves as a powerful tracer to elucidate metabolic pathways, quantify cellular uptake, and assess the impact on central carbon metabolism.[2][3]